Physicochemical Profiling and Synthetic Utility of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS 1354954-00-9)
Physicochemical Profiling and Synthetic Utility of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS 1354954-00-9)
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the strategic modification of lead compounds relies heavily on privileged scaffolds. 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate (CAS 1354954-00-9) represents a highly specialized intermediate that merges two powerful chemical paradigms: the bioisosteric replacement of a benzene ring with a thiophene core, and the incorporation of a fluorinated carbamate linkage.
As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this compound, explain the causality behind its structural design, and provide self-validating experimental protocols for its synthesis and characterization.
Structural Deconstruction & Physicochemical Properties
The utility of CAS 1354954-00-9 stems from its precise molecular architecture. By dissecting the molecule into its constituent moieties, we can predict its behavior in both synthetic workflows and biological systems.
Table 1: Physicochemical Profile of CAS 1354954-00-9
| Parameter | Value | Mechanistic Implication |
| Molecular Formula | C 8 H 8 F 3 NO 2 S | Incorporates F and S atoms to alter electronic distribution and metabolic profiling. |
| Molecular Weight | 239.21 g/mol | Well within Lipinski's Rule of 5 (<500 Da), ensuring favorable baseline pharmacokinetics. |
| LogP (Predicted) | ~3.2 | Optimal lipophilicity for cell membrane permeability and blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 (-NH) | Facilitates targeted receptor engagement via hydrogen bonding at hinge regions. |
| Hydrogen Bond Acceptors | 4 (O, O, F-cluster) | Enhances aqueous solubility and dictates the compound's dipole moment. |
Causality of Molecular Design
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The 5-Methylthiophene Core : Thiophene is a classical bioisostere for the phenyl ring[1]. The substitution of a carbon-carbon double bond with a sulfur atom induces significant changes in electronic distribution. Crucially, the sulfur atom alters the metabolic profile, leading to increased resistance to cytochrome P450 (CYP450)-mediated oxidation compared to its benzene counterparts, thereby reducing the formation of toxic reactive metabolites[2].
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The 2,2,2-Trifluoroethyl Carbamate Linkage : Carbamate esters are frequently used to improve oral absorption and enable sustained release. The strategic replacement of hydrogen atoms with highly electronegative fluorine atoms (-CF 3 ) significantly increases the lipophilicity of the promoiety. Furthermore, the electron-withdrawing nature of the trifluoroethyl group modulates the acidity of the carbamate -NH proton, which directly impacts its stability against enzymatic and chemical hydrolysis[3].
Mechanistic Role in Medicinal Chemistry
Beyond acting as a stable structural motif, 2,2,2-trifluoroethyl carbamates are highly valued in combinatorial chemistry as activated intermediates. They smoothly react with secondary amines in the presence of a catalytic base to form unsymmetrical aliphatic ureas without the need for highly toxic phosgene gas[4].
Fig 2: Logical mapping of structural moieties to their physicochemical properties.
Experimental Methodologies: Synthesis and Characterization
To ensure high purity and yield, the synthesis of this compound must be approached with a self-validating methodology. The following protocol utilizes bis(2,2,2-trifluoroethyl) carbonate to prevent the formation of symmetrical urea side-products[4].
Fig 1: One-pot synthetic workflow and self-validating isolation of CAS 1354954-00-9.
Protocol 1: Synthesis of 2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate
Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. This neutralizes acidic byproducts without competing with the 5-methylthiophen-2-amine for the electrophilic carbonate center.
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Reagent Preparation : Dissolve 1.0 equivalent of 5-methylthiophen-2-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C to control the exothermic nature of the initial nucleophilic attack.
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Reagent Addition : Slowly add 1.2 equivalents of bis(2,2,2-trifluoroethyl) carbonate, followed by 1.5 equivalents of DIPEA.
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Nucleophilic Acyl Substitution : Allow the reaction to warm to room temperature and stir for 4–6 hours. The amine attacks the carbonyl carbon, displacing a trifluoroethoxide leaving group.
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Self-Validating LC-MS Analysis : Before quenching, sample 10 μ L of the mixture.
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Validation Metric: Look for the mass peak at m/z 240.0 [M+H] + . Crucially, validate the presence of the product by identifying the M+2 isotopic peak at ~4.2% relative abundance. This is the natural isotopic signature of the 34 S atom in the thiophene ring, instantly differentiating the target product from non-sulfur-containing impurities.
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Isolation : Quench with saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM. The highly lipophilic fluorinated carbamate will partition exclusively into the organic layer. Evaporate the solvent under reduced pressure. Volatile trifluoroethanol byproducts will be removed during this step, yielding the pure product[4].
Stability and Degradation Kinetics
Understanding the degradation kinetics of fluorinated carbamates is critical for their application in biological systems. The electron-withdrawing -CF 3 group accelerates the rate-determining deprotonation step during base-induced hydrolysis[3].
Protocol 2: Forced Degradation and Stability Profiling
Causality Check: We test the compound in Human Liver Microsomes (HLMs) to empirically validate the CYP450 resistance conferred by the thiophene bioisostere[2].
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pH-Dependent Hydrolysis Assay :
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Incubate 10 μ M of the compound in standard buffer solutions at pH 1.2 (simulated gastric fluid), pH 7.4 (physiological), and pH 10.0 (accelerated basic degradation) at 37 °C.
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Monitor the disappearance of the parent compound via HPLC-UV at 0, 1, 2, 4, and 24 hours. The half-life ( t1/2 ) at pH 10.0 will be significantly shorter due to the increased acidity of the carbamate -NH proton caused by the -CF 3 group[3].
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Microsomal Stability (HLM) Assay :
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Incubate 1 μ M of the compound with pooled HLMs (1 mg/mL protein concentration) and an NADPH regenerating system at 37 °C.
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Quench aliquots at specific time points with cold acetonitrile containing an internal standard.
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Expected Outcome: The 5-methylthiophene ring should exhibit a prolonged t1/2 (>60 minutes) compared to a standard phenyl analog, validating its structural role as a metabolically stable bioisostere[2].
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References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads RSC Advances (via PubMed Central) URL:[Link]
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Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas ACS Combinatorial Science URL:[Link]
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Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
